molecular formula C26H20F5NO4 B3225593 Fmoc-d-val-opfp CAS No. 125043-10-9

Fmoc-d-val-opfp

Cat. No.: B3225593
CAS No.: 125043-10-9
M. Wt: 505.4 g/mol
InChI Key: TZEGAVSWQUEHAQ-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-d-val-opfp” is a Fmoc-protected valine derivative . It is also known as N-α-Fmoc-L-valine pentafluorophenyl ester . It is used in the synthesis of peptides .


Synthesis Analysis

“this compound” is used in Fmoc solid-phase peptide synthesis (SPPS) . It is a pre-formed pentafluorophenyl ester for coupling of valine amino-acid residues . The use of “this compound” enables bromophenol blue monitoring of amide bond formation .


Molecular Structure Analysis

The molecular formula of “this compound” is C26H20F5NO4 . It has a molecular weight of 505.43 g/mol .


Chemical Reactions Analysis

“this compound” is used in Fmoc SPPS , a type of peptide synthesis . The Fmoc group can be rapidly removed in SPPS .


Physical and Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has an optical rotation of α 25/D (c=1 in chloroform): -25.5 - -20.5 ° . It is clearly soluble in DMF (0.5 mmole in 3 ml DMF) .

Scientific Research Applications

Asparagine Coupling in Peptide Synthesis

Fmoc-d-val-opfp is utilized in peptide synthesis, particularly in addressing side reactions during the activation of side chain unprotected asparagine in Fmoc-solid phase peptide synthesis. This application ensures a homogeneous peptide product, minimizing the formation of undesired byproducts like beta-cyano alanine (Gausepohl, Kraft, & Frank, 2009).

Synthesis of O-Glycopeptides

The compound plays a significant role in the stereoselective synthesis of O-glycopeptides, proving to be efficient and rapid in the synthesis process, with a high yield and stereoselectivity of over 97% in certain cases. This method is particularly useful for the routine synthesis of O-glycopeptides (Gangadhar, Jois, & Balasubramaniam, 2004).

Solid-Phase Syntheses of Glycopeptide Fragments

In the solid-phase synthesis of glycopeptides, such as those from RNA-polymerase II and mammalian neurofilaments, this compound is essential for constructing glycosylated building blocks. These building blocks facilitate the synthesis of glycopeptides in good yields and are fully characterized by various spectroscopic methods (Meinjohanns et al., 1995).

Application in Glycopeptide Libraries

This compound is instrumental in creating glycopeptide libraries for the rapid identification of glycopeptides that mimic the action of oligosaccharides. The use of this compound in this context aids in the high-throughput screening and analysis of active glycopeptides (Hilaire, Lowary, & Meldal, 1998).

Multiple-Column Solid-Phase Glycopeptide Synthesis

The compound is utilized in the preparation of building blocks for the simultaneous synthesis of various O-glycopeptides, enhancing the efficiency and purity of the glycopeptides obtained. This application is particularly relevant in studying glycopeptides from human intestinal mucin and porcine submaxillary gland mucin (Peters et al., 1991).

Mechanism of Action

The mechanism of action of “Fmoc-d-val-opfp” involves the coupling of valine amino-acid residues by Fmoc SPPS . This process enables the monitoring of amide bond formation .

Safety and Hazards

“Fmoc-d-val-opfp” should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be inhaled and dust formation should be avoided . In case of contact with skin, wash with plenty of water . If inhaled, move the victim into fresh air .

Future Directions

“Fmoc-d-val-opfp” is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As peptide synthesis continues to evolve, the use of “this compound” may expand or adapt to meet the needs of more green chemical peptide synthesis processes .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGAVSWQUEHAQ-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149137
Record name D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125043-10-9
Record name D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125043-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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